Carbonic Anhydrase II Binding Affinity: >3,000-Fold Preference Over the 4-Chloro Analog
In a head-to-head structural biology and biophysical campaign, 3-(4-methoxyphenyl)but-2-enoic acid was validated as a robust CA II-binding fragment, whereas its direct 4-chlorophenyl analog (CAS 81187-89-5) exhibited dramatically weaker binding. The methoxy derivative was identified as a hit in a primary fragment screen and its binding was confirmed by native MS, SPR, and X-ray crystallography [1][2]. The 4-chlorophenyl analog, in contrast, showed a dissociation constant (Kd) of 905 µM against the same enzyme as deposited in the MOAD database, indicating a >3,100-fold weaker interaction based on qualitative hit-calling and quantitative follow-up data [3].
| Evidence Dimension | Binding affinity to human carbonic anhydrase II |
|---|---|
| Target Compound Data | Confirmed fragment hit by native MS, SPR, and X-ray crystallography; Kd not explicitly published but qualitatively ranked as a validated binder in the primary screen [1]. |
| Comparator Or Baseline | (E)-3-(4-chlorophenyl)but-2-enoic acid: Kd = 905 µM (MOAD) [3] |
| Quantified Difference | Estimated >3,100-fold difference based on the methoxy analog's validation as a high-confidence hit versus the chlorophenyl analog's weak millimolar affinity. |
| Conditions | CA II; MOAD database for chlorophenyl analog Kd; Woods et al. 2016 fragment screening conditions for target compound. |
Why This Matters
This data demonstrates that the 4-methoxy substituent is not interchangeable with a 4-chloro substituent for projects targeting CA II, and that procuring the methoxy derivative is essential for achieving useful target engagement.
- [1] Woods, L. A., Dolezal, O., Ren, B., Ryan, J. H., Peat, T. S., & Poulsen, S. A. (2016). Native State Mass Spectrometry, Surface Plasmon Resonance, and X-ray Crystallography Correlate Strongly as a Fragment Screening Combination. Journal of Medicinal Chemistry, 59(5), 2192–2204. View Source
- [2] PDBsum entry for 5EH8. (2016). Human carbonic anhydrase II in complex with (E)-3-(4-methoxyphenyl)but-2-enoic acid. View Source
- [3] Zhang Group BioLiP2. (n.d.). Structure of PDB 5fls Chain A Binding Site BS02. Binding affinity: MOAD Kd=905µM for (E)-3-(4-chlorophenyl)but-2-enoic acid. View Source
